2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Description
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes bromine, chlorine, and sulfur atoms
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO2S/c1-11-14(19)3-2-4-15(11)20-17(22)10-23-9-16(21)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZKOMNLSQDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.
Formation of 2-(4-bromophenyl)-2-oxoethyl bromide: This intermediate is synthesized by reacting 4-bromophenylacetic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with bromine.
Synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide: The final compound is obtained by reacting 2-(4-bromophenyl)-2-oxoethyl bromide with 3-chloro-2-methylaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
- 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)acetamide
- 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-ethylphenyl)acetamide
Uniqueness
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the sulfur-containing acetamide moiety provides distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
